molecular formula C10H12O3 B14485181 4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 66491-67-6

4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B14485181
CAS No.: 66491-67-6
M. Wt: 180.20 g/mol
InChI Key: JTQIJOSTTCDFGH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula C10H12O3. It belongs to the class of benzofuran derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the benzofuran ring system. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzofuran derivatives .

Scientific Research Applications

4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 4 and 5 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzofuran derivatives .

Properties

CAS No.

66491-67-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4,5-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H12O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3,6-8H,4H2,1-2H3

InChI Key

JTQIJOSTTCDFGH-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC=C1C)C(=O)OC2=O

Origin of Product

United States

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